Cas no 2138069-18-6 (2-azido-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol)

2-azido-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-azido-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol
- 2138069-18-6
- EN300-1147458
-
- Inchi: 1S/C6H9N5O/c1-11-3-5(8-4-11)6(12)2-9-10-7/h3-4,6,12H,2H2,1H3
- InChI Key: NUGABGRCJNOGNH-UHFFFAOYSA-N
- SMILES: OC(CN=[N+]=[N-])C1=CN(C)C=N1
Computed Properties
- Exact Mass: 167.08070993g/mol
- Monoisotopic Mass: 167.08070993g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 52.4Ų
2-azido-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1147458-0.25g |
2-azido-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol |
2138069-18-6 | 95% | 0.25g |
$1038.0 | 2023-10-25 | |
Enamine | EN300-1147458-10.0g |
2-azido-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol |
2138069-18-6 | 10g |
$5774.0 | 2023-06-09 | ||
Enamine | EN300-1147458-1g |
2-azido-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol |
2138069-18-6 | 95% | 1g |
$1129.0 | 2023-10-25 | |
Enamine | EN300-1147458-1.0g |
2-azido-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol |
2138069-18-6 | 1g |
$1343.0 | 2023-06-09 | ||
Enamine | EN300-1147458-0.5g |
2-azido-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol |
2138069-18-6 | 95% | 0.5g |
$1084.0 | 2023-10-25 | |
Enamine | EN300-1147458-2.5g |
2-azido-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol |
2138069-18-6 | 95% | 2.5g |
$2211.0 | 2023-10-25 | |
Enamine | EN300-1147458-10g |
2-azido-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol |
2138069-18-6 | 95% | 10g |
$4852.0 | 2023-10-25 | |
Enamine | EN300-1147458-5.0g |
2-azido-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol |
2138069-18-6 | 5g |
$3894.0 | 2023-06-09 | ||
Enamine | EN300-1147458-0.1g |
2-azido-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol |
2138069-18-6 | 95% | 0.1g |
$993.0 | 2023-10-25 | |
Enamine | EN300-1147458-0.05g |
2-azido-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol |
2138069-18-6 | 95% | 0.05g |
$948.0 | 2023-10-25 |
2-azido-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol Related Literature
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Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
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Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
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Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
Additional information on 2-azido-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol
2-Azido-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol: A Comprehensive Overview
The compound 2-Azido-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol, identified by the CAS number 2138069-18-6, is a chemically synthesized molecule with unique structural and functional properties. This compound has garnered significant attention in recent years due to its potential applications in various fields, including drug discovery, materials science, and chemical synthesis. The molecule's structure, which includes an azide group and an imidazole ring, contributes to its versatility and reactivity.
Recent studies have highlighted the importance of azide-containing compounds in click chemistry, particularly in the formation of stable triazole linkages through the Huisgen cycloaddition reaction. The presence of the azide group in 2-Azido-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol makes it a valuable substrate for such reactions. Researchers have explored its use in creating bioconjugates, which are essential for drug delivery systems and diagnostic tools. The imidazole ring, a heterocyclic structure known for its aromaticity and hydrogen bonding capabilities, further enhances the molecule's utility in these applications.
In addition to its role in click chemistry, this compound has been investigated for its potential as a building block in organic synthesis. The hydroxyl group present in the molecule allows for various functionalization reactions, such as esterification and etherification. These reactions can lead to the creation of derivatives with tailored properties, making it a versatile starting material for synthesizing complex molecules. Recent advancements in catalytic asymmetric synthesis have also opened new avenues for producing enantiomerically enriched versions of this compound, which are crucial for pharmaceutical applications.
The synthesis of 2-Azido-1-(1-methyl-1H-imidazol-4-yl)ethan
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